molecular formula C12H11NO2 B6366076 2-Hydroxy-4-(3-methoxyphenyl)pyridine CAS No. 1261924-25-7

2-Hydroxy-4-(3-methoxyphenyl)pyridine

Cat. No.: B6366076
CAS No.: 1261924-25-7
M. Wt: 201.22 g/mol
InChI Key: QHTJJHJMXUQSRF-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring This specific compound features a hydroxyl group at the second position and a methoxyphenyl group at the fourth position on the pyridine ring

Scientific Research Applications

2-Hydroxy-4-(3-methoxyphenyl)pyridine has several scientific research applications:

Safety and Hazards

While specific safety and hazard data for 2-Hydroxy-4-(3-methoxyphenyl)pyridine are not available, general safety measures should be taken when handling this compound. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Future Directions

The future research directions for 2-Hydroxy-4-(3-methoxyphenyl)pyridine could involve exploring its potential biological activities. For instance, pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities . Therefore, this compound could be a potential candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(3-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and solvents can be optimized to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(3-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-(4-methoxyphenyl)pyridine: Similar structure but with different positioning of the methoxy group.

    4-Hydroxy-2-(3-methoxyphenyl)pyridine: Another isomer with the hydroxyl and methoxy groups swapped.

    2-Methoxy-4-(3-hydroxyphenyl)pyridine: Features a methoxy group at the second position and a hydroxyl group at the fourth position.

Uniqueness

2-Hydroxy-4-(3-methoxyphenyl)pyridine is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(3-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(7-11)10-5-6-13-12(14)8-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTJJHJMXUQSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682618
Record name 4-(3-Methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261924-25-7
Record name 4-(3-Methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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